Glass Transition Temperature (Tg) Increase: Silane-Modified vs. Unmodified Phenolic Resin
When used to modify phenolic resin, dimethoxymethylphenylsilane significantly increases the glass transition temperature (Tg) compared to unmodified resin. Experimental data show that the Tg of phenolic resin increases from 333.5 K to 353.5 K after silane modification, representing an increase of 20.0 K (or 6.0%) [1]. This improvement is attributed to the incorporation of rigid phenyl-silicon moieties into the polymer network, which restricts chain mobility and enhances high-temperature dimensional stability [1].
| Evidence Dimension | Glass transition temperature (Tg) |
|---|---|
| Target Compound Data | 353.5 K (for silane-modified phenolic resin) |
| Comparator Or Baseline | 333.5 K (for unmodified phenolic resin) |
| Quantified Difference | Increase of 20.0 K (6.0% relative increase) |
| Conditions | Classical molecular dynamics simulation and experimental validation; methyl-phenyl-dimethoxy-silane used as modifier for phenolic resin |
Why This Matters
A higher Tg directly correlates with improved dimensional stability and mechanical integrity at elevated temperatures, a critical requirement for aerospace thermal protection systems and high-performance composites.
- [1] Xu, B.-L., Jing, Z., Liu, X., Shao, Z.-W., Guo, Y.-J., Zeng, L., Dai, B., Ji, G.-F., & Ge, N.-N. (2023). A comparative theoretical and experimental investigation on thermal parameters and initial pyrolysis mechanism of methyl-phenyl-dimethoxy silane modified phenolic resin. Polymer Degradation and Stability, 110596. View Source
